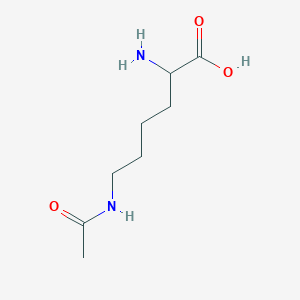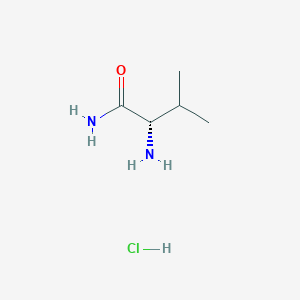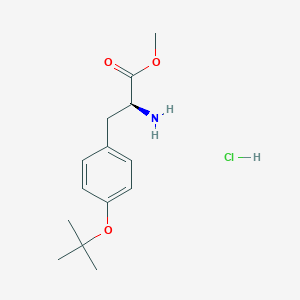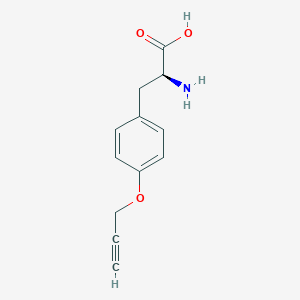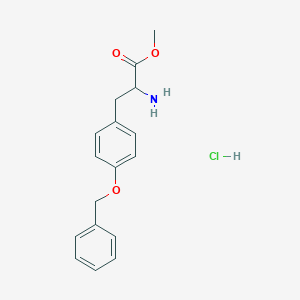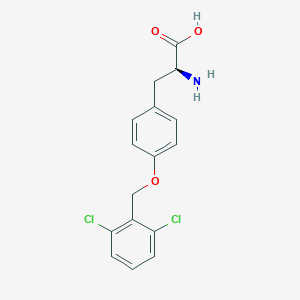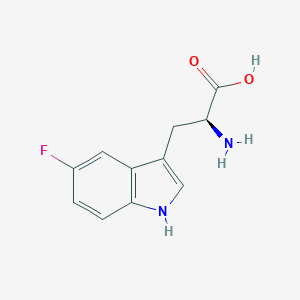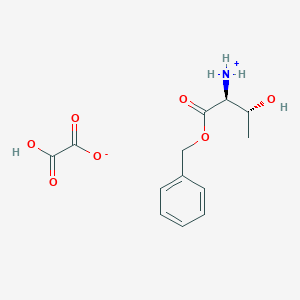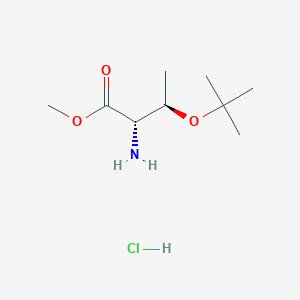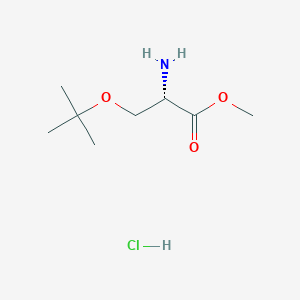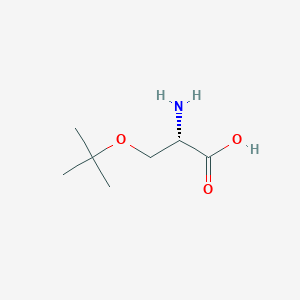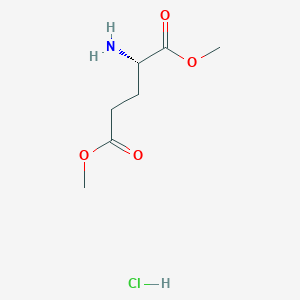
Chlorhydrate de L-glutamate de diméthyle
Vue d'ensemble
Description
L-Glutamic acid dimethyl ester hydrochloride is an organic compound with the chemical formula C7H13NO4·HCl. It is a derivative of L-glutamic acid, where both carboxyl groups are esterified with methanol. This compound is often used in peptide synthesis and various biochemical applications due to its unique properties .
Applications De Recherche Scientifique
L-Glutamic acid dimethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic syntheses.
Biology: Acts as a membrane-permeable analog of glutamate, useful in studying cellular processes.
Medicine: Investigated for its potential in stimulating insulin release and other therapeutic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
Target of Action
L-Glutamic acid dimethyl ester hydrochloride, also known as Dimethyl L-Glutamate Hydrochloride, primarily targets the insulin-secreting cells in the pancreas . These cells play a crucial role in maintaining glucose homeostasis in the body.
Mode of Action
The compound interacts with its targets by enhancing insulin release . It stimulates insulin release in response to glucose, L-leucine, and 2-amino-bicyclo (2,2,1)heptane-2-carboxylic acid . This interaction results in a shift to the left of the sigmoidal relationship between insulin output and D-glucose concentration .
Biochemical Pathways
The compound affects the glucose-insulin regulatory pathway . By enhancing insulin release, it influences the downstream effects of this pathway, which include increased glucose uptake by cells and decreased blood glucose levels.
Pharmacokinetics
It is known to besoluble in water and methanol , which may influence its bioavailability.
Result of Action
The primary molecular effect of L-Glutamic acid dimethyl ester hydrochloride’s action is the enhanced release of insulin . On a cellular level, this leads to increased glucose uptake by cells, contributing to the regulation of blood glucose levels.
Action Environment
The action, efficacy, and stability of L-Glutamic acid dimethyl ester hydrochloride can be influenced by various environmental factors. For instance, it should be stored at a temperature of 2-8°C to maintain its stability . Additionally, it should be kept away from oxidizing agents and moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Glutamic acid dimethyl ester hydrochloride can be synthesized through a two-step process:
Esterification: L-glutamic acid is reacted with methanol in the presence of thionyl chloride at 0°C for 30 minutes. This reaction forms the dimethyl ester of L-glutamic acid.
Hydrochloride Formation: The resulting dimethyl ester is then treated with hydrochloric acid to form L-Glutamic acid dimethyl ester hydrochloride.
Industrial Production Methods
The industrial production of L-Glutamic acid dimethyl ester hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form L-glutamic acid.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using water or aqueous solutions.
Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Hydrolysis: L-glutamic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Glutamate: A similar compound without the hydrochloride group.
L-Glutamic Acid Dimethyl Ester: Another esterified form of L-glutamic acid.
Uniqueness
L-Glutamic acid dimethyl ester hydrochloride is unique due to its hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in biochemical applications where solubility is crucial .
Propriétés
IUPAC Name |
dimethyl 2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLHQOVIUESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388975 | |
| Record name | dimethyl 2-aminopentanedioate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-99-6, 23150-65-4 | |
| Record name | Dimethyl DL-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23150-65-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 2-aminopentanedioate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL DL-GLUTAMATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal conditions for synthesizing L-Glutamic acid dimethyl ester hydrochloride?
A1: [] Researchers found that the yield of L-Glutamic acid dimethyl ester hydrochloride is influenced by several factors during synthesis, including the order of reagent addition, reaction time, temperature, and the molar ratio of L-Glutamic acid to thionyl chloride (SOCl2). While the specific optimal conditions are not provided in the abstract, the study systematically investigated these parameters to determine the conditions that resulted in the highest yield of the desired product. Additionally, the researchers optimized recrystallization procedures to further enhance the purity and yield of the final compound.
Q2: What happens to L-Glutamic acid dimethyl ester hydrochloride when exposed to gamma radiation?
A2: [] Although the abstract does not provide specific findings, it indicates that electron paramagnetic resonance (EPR) spectroscopy was employed to study the effects of gamma radiation on L-Glutamic acid dimethyl ester hydrochloride. EPR is a technique sensitive to species with unpaired electrons, often generated upon irradiation. Therefore, this study likely aimed to identify and characterize the radicals formed when L-Glutamic acid dimethyl ester hydrochloride is exposed to gamma radiation. This information could be valuable in understanding the compound's stability and potential degradation pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


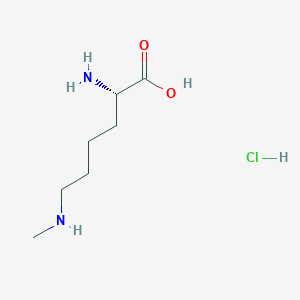
![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)

